molecular formula C20H14ClN B1618846 2-(4-Chlorobenzylideneamino)fluorene CAS No. 82899-02-3

2-(4-Chlorobenzylideneamino)fluorene

Cat. No.: B1618846
CAS No.: 82899-02-3
M. Wt: 303.8 g/mol
InChI Key: IWRNISVIASUDSF-UHFFFAOYSA-N
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Description

The compound 2-(4-Chlorobenzylideneamino)-5-thioxoisothiazolidin-3-one (CBAT) is a Schiff base synthesized via the condensation of N-aminorhodanine and p-chlorobenzaldehyde in ethanol under reflux . Its structure is characterized by a thioxoisothiazolidinone core and a para-chlorobenzylideneamino group, confirmed via FTIR and ¹H-NMR spectroscopy . CBAT exhibits potent anticancer activity, particularly against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7) cell lines, with IC₅₀ values of 80.4 μg/mL and 114.58 μg/mL, respectively . Its mechanism involves DNA replication interference and apoptosis induction, enhanced by conjugation with pomegranate polyphenols .

Properties

CAS No.

82899-02-3

Molecular Formula

C20H14ClN

Molecular Weight

303.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(9H-fluoren-2-yl)methanimine

InChI

InChI=1S/C20H14ClN/c21-17-7-5-14(6-8-17)13-22-18-9-10-20-16(12-18)11-15-3-1-2-4-19(15)20/h1-10,12-13H,11H2

InChI Key

IWRNISVIASUDSF-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC=C(C=C4)Cl

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC=C(C=C4)Cl

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Core Heterocycle Influence: Thioxoisothiazolidinone (CBAT) and thiadiazole derivatives exhibit distinct electronic profiles due to sulfur and nitrogen positioning, affecting DNA binding and enzyme inhibition .
  • Substituent Effects: Para-chlorobenzylideneamino groups (CBAT) show stronger HepG2 inhibition than ortho-substituted analogs (e.g., ), likely due to steric and electronic differences . Disulfanyl acetic acid derivatives () introduce carboxylic acid moieties, which may enhance solubility but reduce blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

Property CBAT Thiadiazole Derivative () Chromeno-Pyrimidinone ()
LogP ~2.1 (moderate lipophilicity) ~1.5 (higher polarity due to -COOH) ~3.0 (high lipophilicity)
Solubility Low in water, high in DMSO Moderate in polar solvents Low in aqueous media
Metabolic Stability Moderate (C=S oxidation) High (stable disulfide bond) Low (ester hydrolysis susceptibility)

Preparation Methods

General Synthetic Approach: Schiff Base Formation

The core method to prepare 2-(4-Chlorobenzylideneamino)fluorene involves the condensation of an amino-substituted fluorene derivative with 4-chlorobenzaldehyde under reflux conditions in an appropriate solvent such as ethanol. This reaction forms the characteristic imine bond (-C=N-) of Schiff bases.

Typical Reaction Conditions:

  • Reactants: Amino-functionalized fluorene (e.g., 2-amino-fluorene or related derivatives) and 4-chlorobenzaldehyde.
  • Solvent: Ethanol or other polar protic solvents.
  • Catalyst: Sometimes a catalytic amount of acid (e.g., piperidine) is added to facilitate imine formation.
  • Temperature: Reflux conditions (typically 60–80 °C).
  • Reaction Time: Several hours (commonly 3–6 hours).
  • Workup: Cooling to precipitate the product, filtration, washing, and recrystallization from solvents like ethanol or mixtures with dimethylformamide (DMF).

This method is supported by analogous Schiff base syntheses reported in the literature, where aromatic amines react with substituted benzaldehydes in ethanol under reflux to yield high purity imines.

Specific Example from Literature

A representative synthesis involves:

  • Dissolving the amino-fluorene derivative in ethanol.
  • Adding an equimolar amount of 4-chlorobenzaldehyde.
  • Heating the mixture under reflux until a clear solution forms.
  • Optionally adding a few drops of acid catalyst (e.g., piperidine).
  • Refluxing for 4–6 hours.
  • Cooling the reaction mixture to precipitate the Schiff base.
  • Filtering and washing with cold ethanol or water to remove impurities.
  • Recrystallizing from ethanol/DMF to obtain pure this compound.

This procedure is consistent with the synthesis of related Schiff bases involving fluorene moieties and substituted benzaldehydes.

Reaction Scheme Summary

Step Description Conditions/Notes
1 Mix amino-fluorene derivative and 4-chlorobenzaldehyde in ethanol Equimolar amounts, solvent volume ~10 mL per 0.2 mmol reactant
2 Heat under reflux 4–6 hours, sometimes with catalytic acid (piperidine)
3 Cool to room temperature Precipitation of the Schiff base product
4 Filter and wash Use cold ethanol or water to remove impurities
5 Recrystallize From ethanol/DMF mixture for purity

Analytical and Purification Details

  • Purity Assessment: Thin Layer Chromatography (TLC) and melting point determination are commonly used to confirm product purity.
  • Spectroscopic Characterization: The formation of the imine bond is confirmed by:
    • FT-IR: Appearance of characteristic C=N stretching vibration (~1600–1650 cm⁻¹).
    • [^1H NMR](pplx://action/followup): Imine proton signal around 8–9 ppm, aromatic protons in expected regions.
    • [^13C NMR](pplx://action/followup): Imine carbon resonance typically near 150–160 ppm.
  • Elemental Analysis: Confirms the expected carbon, hydrogen, nitrogen, and chlorine content consistent with the molecular formula.

Alternative and Related Synthetic Routes

While the direct condensation method is the most straightforward and widely used, some related synthetic strategies include:

  • Pre-functionalization of fluorene: Chlorination or other substitutions on fluorene prior to Schiff base formation to modify reactivity or properties.
  • Use of different solvents or catalysts: For example, triethylamine as a base in dry solvents like 1,4-dioxane for related azetidinone derivatives derived from Schiff bases.
  • Post-synthesis modifications: Cyclocondensation reactions of the Schiff base with reagents such as thioglycolic acid or chloroacetyl chloride to form heterocyclic derivatives, demonstrating the versatility of the initial Schiff base intermediate.

Research Findings and Yields

  • Yields for Schiff base formation typically range from 70% to 95% , depending on reaction conditions and purification methods.
  • The reaction is generally clean with minimal side products, especially when stoichiometric amounts and controlled reflux conditions are maintained.
  • Recrystallization from ethanol/DMF mixtures improves purity and yield.
  • The Schiff base is stable under normal laboratory conditions and can be stored for extended periods without degradation.

Summary Table of Preparation Conditions and Outcomes

Parameter Typical Value/Condition Reference Examples
Amino-fluorene derivative 2-amino-fluorene or substituted analog
Aldehyde 4-chlorobenzaldehyde
Solvent Ethanol (absolute or 95%)
Catalyst Piperidine or acid catalyst (optional)
Temperature Reflux (~78 °C for ethanol)
Reaction time 3–6 hours
Yield 70–95%
Purification Recrystallization from ethanol/DMF
Characterization FT-IR, NMR (^1H, ^13C), Elemental analysis

Q & A

Q. What are the established synthetic pathways for 2-(4-Chlorobenzylideneamino)fluorene, and how is its purity validated?

The compound is typically synthesized via Schiff base condensation between fluorene derivatives and 4-chlorobenzaldehyde. A common approach involves refluxing equimolar amounts of the amine-containing fluorene precursor and 4-chlorobenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid). Post-synthesis, purification is achieved through recrystallization using polar aprotic solvents. Characterization employs 1H/13C NMR to confirm imine bond formation (δ ~8.3–8.5 ppm for CH=N) and FTIR to detect C=N stretching (~1600–1650 cm⁻¹). X-ray crystallography is critical for resolving molecular geometry, as demonstrated in structurally analogous Schiff bases .

Q. What biological activities have been preliminarily reported for this compound, and what assays are used to evaluate them?

While direct studies on this compound are limited, structurally similar Schiff bases exhibit antimicrobial and anticancer properties. Assays include:

  • Enzyme inhibition : Testing against kinases or oxidoreductases via spectrophotometric monitoring of co-factor depletion (e.g., NADH at 340 nm).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of derivatives with enhanced stability or activity?

DFT calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict reactivity. For example:

  • Exact exchange functionals improve thermochemical accuracy for imine bond stability (~2.4 kcal/mol error in atomization energies).
  • Electrostatic potential maps guide substitutions (e.g., electron-withdrawing groups at the 4-chlorophenyl ring) to enhance electrophilicity for targeted interactions .

Q. How can discrepancies between experimental and computational thermochemical data (e.g., enthalpy of formation) be resolved?

For fluorene derivatives, discrepancies (~9 kJ/mol) arise from approximations in theoretical methods (e.g., G3(MP2) vs. DLPNO-CCSD(T1)/CBS). Mitigation strategies include:

  • High-level coupled-cluster methods to reduce basis set incompleteness errors.
  • Experimental validation via combustion calorimetry under controlled oxygen atmospheres to refine ΔHf values .

Q. What challenges arise in synthesizing and characterizing sterically hindered derivatives, and how are they addressed?

Bulky substituents (e.g., 3,4-dichloro analogs) reduce reaction yields due to steric hindrance during imine formation. Solutions include:

  • Microwave-assisted synthesis to enhance reaction kinetics.
  • Dynamic DSC to monitor curing behavior and optimize thermal stability.
  • Single-crystal XRD to resolve torsional angles and confirm non-planar conformations .

Q. Which advanced spectroscopic techniques resolve ambiguities in structural isomerism or tautomerism?

  • 2D NMR (COSY, NOESY) : Differentiates regioisomers via coupling patterns and spatial proximities.
  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts) by tracking signal splitting at elevated temperatures.
  • Raman spectroscopy : Detects subtle conformational changes in solid-state polymorphs .

Methodological Tables

Table 1. Key Computational Parameters for DFT Studies

Functional Basis SetApplicationAccuracy (kcal/mol)Reference
B3LYP/6-31G*HOMO-LUMO±3.2
DLPNO-CCSD(T1)/CBSΔHf±1.5

Table 2. Common Characterization Techniques for Schiff Bases

TechniqueParameter MeasuredTypical Data Range
1H NMRCH=N protonδ 8.3–8.5 ppm
FTIRC=N stretch1600–1650 cm⁻¹
X-rayBond angles120–125° (C=N–C)

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